
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles and carboxylic acids .
Aplicaciones Científicas De Investigación
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often act as receptor agonists or inhibitors, modulating various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
5-Methoxy-2-methylindole: Used in similar synthetic applications.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
18235-88-6 |
|---|---|
Fórmula molecular |
C24H31ClN2O3 |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
diethyl-[2-[5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carbonyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-6-25(7-2)14-15-29-24(27)23-18(4)26(19-10-8-17(3)9-11-19)22-13-12-20(28-5)16-21(22)23;/h8-13,16H,6-7,14-15H2,1-5H3;1H |
Clave InChI |
HQFAYMFMKZDOGI-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


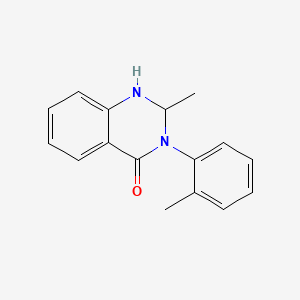

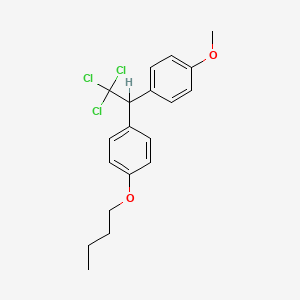
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
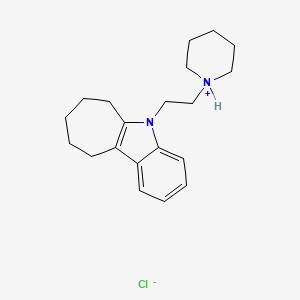
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
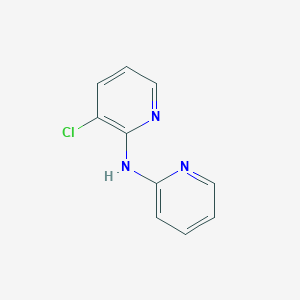
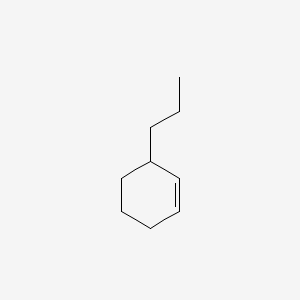
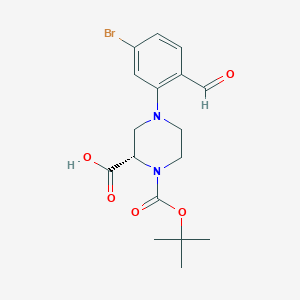
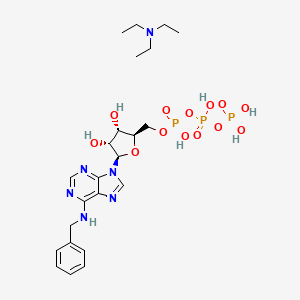
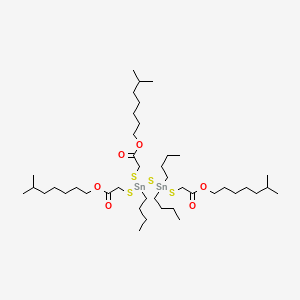
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)
